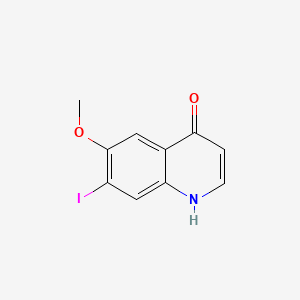

7-Iodo-6-Methoxy-4-quinolinol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-iodo-6-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGRYGRGGCTUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Quinolinol Core in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 7-Iodo-6-Methoxy-4-quinolinol

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from anticancer to anti-inflammatory and antimalarial treatments.[1] Within this broad class, 4-quinolinol (or its tautomer, 4-quinolone) derivatives are of particular interest due to their versatile biological activities. This compound is a highly functionalized quinolinol derivative that serves as a critical intermediate in the synthesis of complex pharmaceutical compounds.[2][3] Its unique substitution pattern—an iodine atom at the 7-position and a methoxy group at the 6-position—provides distinct reactive handles for further molecular elaboration, making it a valuable building block for drug development professionals.[4]

This guide provides a comprehensive overview of the most logical and field-proven pathway for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature. We will delve into the causality behind experimental choices, providing not just a procedure, but a strategic framework for its successful synthesis.

Strategic Retrosynthesis: A Logic-Driven Approach

A retrosynthetic analysis of this compound suggests two primary synthetic strategies. The most robust and regiochemically predictable approach is the construction of the quinoline core from a correspondingly substituted aniline precursor. This leverages the venerable Gould-Jacobs reaction , a powerful method for forming the 4-hydroxyquinoline ring system.[1][5]

The key disconnection in this pathway breaks the quinoline ring to reveal a substituted aniline and a malonic ester derivative. This identifies 3-iodo-4-methoxyaniline as the critical starting material.[4][6]

An alternative, though more challenging, pathway would involve the late-stage iodination of a pre-formed 6-methoxy-4-quinolinol. This route is often complicated by issues of regioselectivity, as electrophilic substitution on the quinoline ring can lead to a mixture of products. Therefore, the Gould-Jacobs approach is selected as the primary focus of this guide for its superior control and reliability.

The Gould-Jacobs Pathway: A Step-by-Step Technical Protocol

The Gould-Jacobs reaction proceeds in a sequence of three core transformations: condensation, thermal cyclization, and finally, saponification followed by decarboxylation.[5]

Overall Synthesis Workflow

The logical flow from the starting aniline to the final quinolinol product is depicted below.

Caption: High-level workflow for the synthesis of this compound.

Part 1: Condensation to Form the Anilinomethylenemalonate Intermediate

Causality & Expertise: The synthesis begins with a nucleophilic substitution reaction. The amino group of 3-iodo-4-methoxyaniline attacks the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM).[5] This reaction is typically driven to completion by the removal of the ethanol byproduct. The choice of 3-iodo-4-methoxyaniline is strategic; the positions of the iodo and methoxy groups are pre-set to ensure the correct substitution pattern in the final quinolinol product. No catalyst is generally required for this step, as the inherent nucleophilicity of the aniline is sufficient.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-iodo-4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heating: Heat the mixture gently to 100-120°C. The reaction is typically performed neat (without solvent). The mixture will become a homogenous liquid.

-

Reaction Monitoring: Maintain the temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The resulting viscous oil or solid is the crude anilinomethylenemalonate intermediate. This intermediate is often of sufficient purity to be carried directly into the next step without extensive purification.

Part 2: High-Temperature Intramolecular Cyclization

Causality & Expertise: This is the key ring-forming step of the Gould-Jacobs synthesis. It involves a high-temperature, pericyclic 6-electron electrocyclization.[5] The high activation energy required for this step necessitates temperatures typically exceeding 250°C.[1] The choice of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is critical to achieve and maintain these temperatures safely and effectively.[1]

Regioselectivity: The cyclization of the intermediate derived from 3-iodo-4-methoxyaniline is predicted to be highly regioselective. The cyclization will occur onto the carbon atom ortho to the nitrogen and meta to the methoxy group. The alternative ortho position is sterically hindered by the bulky iodine atom, thus disfavoring cyclization at that site and leading selectively to the desired 7-iodo isomer.

Modern Adaptation - Microwave Synthesis: For improved efficiency, this step can be performed using a dedicated microwave reactor. Microwave heating offers rapid and uniform temperature elevation, significantly reducing reaction times from hours to minutes and often improving yields by minimizing the formation of degradation byproducts.[7][8]

Experimental Protocol (Conventional Heating):

-

Reaction Setup: In a reaction flask suitable for high temperatures, dissolve the crude anilinomethylenemalonate intermediate from Part 1 in a high-boiling solvent like diphenyl ether (approx. 5-10 mL per gram of intermediate).

-

Heating: Heat the solution to reflux (approximately 250-260°C) and maintain this temperature for 30-60 minutes.

-

Precipitation: Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature. The cyclized product, ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate, will typically precipitate from the solvent.

-

Isolation: Dilute the cooled mixture with a non-polar solvent such as hexane or cyclohexane to further precipitate the product and facilitate filtration.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with the non-polar solvent to remove the residual high-boiling solvent. The product can be dried under vacuum.

| Parameter | Conventional Method | Microwave Method |

| Solvent | Diphenyl Ether / Dowtherm A | Often solvent-free |

| Temperature | ~250-260 °C | ~250-300 °C |

| Reaction Time | 30 - 90 minutes | 5 - 20 minutes |

| Typical Yield | Moderate to Good | Good to Excellent |

| Reference | [1] | [7] |

Part 3: Saponification and Decarboxylation

Causality & Expertise: The final step transforms the ester intermediate into the target 4-quinolinol. This is a two-stage process initiated by saponification—the base-catalyzed hydrolysis of the ethyl ester at the C3-position to a carboxylate salt.[5] Subsequent acidification protonates the carboxylate to form a carboxylic acid, which readily undergoes thermal decarboxylation (loss of CO₂) upon heating to yield the final, stable 4-hydroxyquinoline product.

Experimental Protocol:

-

Saponification: Suspend the ethyl ester product from Part 2 in an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH). Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved, indicating the formation of the sodium salt of the carboxylic acid.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify it with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic (pH ~2-3). This will precipitate the 3-carboxy-4-hydroxyquinoline intermediate.

-

Decarboxylation & Isolation: The method for decarboxylation can vary.

-

Method A (In-situ): After acidification, heat the acidic slurry to reflux for another 1-2 hours to drive off CO₂. Cool the mixture, and collect the precipitated this compound by vacuum filtration.

-

Method B (Isolated Intermediate): Filter the precipitated carboxylic acid from the cold, acidified solution. Resuspend this solid in a high-boiling solvent (like diphenyl ether) and heat to ~240-250°C until gas evolution (CO₂) ceases. Cool and isolate the final product as described in Part 2.

-

-

Final Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or acetic acid.

Detailed Reaction Mechanism

References

- 1. mdpi.com [mdpi.com]

- 2. 7-Iodo-6-Methoxyquinoline-4-Ol | CAS 93209-50-6 | Structure, Properties, Safety, Supplier China [iodobenzene.ltd]

- 3. Buy 7-Iodo-6-methoxyquinoline [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. ablelab.eu [ablelab.eu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 7-Iodo-6-Methoxy-4-quinolinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-6-methoxy-4-quinolinol is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound that forms the core of numerous biologically active molecules. The strategic placement of an iodine atom at the 7-position and a methoxy group at the 6-position of the 4-quinolinol framework imparts unique electronic and steric properties. These modifications can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, making it a compound of interest in medicinal chemistry and drug discovery. The 4-quinolinol moiety itself is known to exhibit tautomerism, existing in equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms, a characteristic that can profoundly affect its biological interactions and physicochemical behavior. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical predictions and practical experimental methodologies for their determination.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is the bedrock of its development as a potential therapeutic agent. These parameters govern its stability, solubility, and ability to interact with biological systems.

| Property | Value | Source |

| CAS Number | 1300031-68-8 | N/A |

| Molecular Formula | C₁₀H₈INO₂ | N/A |

| Molecular Weight | 301.08 g/mol | Calculated |

| Appearance | Light yellow to white crystalline solid or powder | [1] |

| Melting Point | Not experimentally determined; expected to be a sharp melting point characteristic of a crystalline solid. For reference, 6-methoxy-3-methyl-4-phenylquinoline has a melting point of 78-79 °C. | N/A |

| Boiling Point (Predicted) | 427.5 ± 45.0 °C | [2] |

| Density (Predicted) | 1.866 g/cm³ | [2] |

Structural Elucidation and Spectral Analysis

The unambiguous confirmation of the chemical structure of this compound is paramount. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the methoxy group protons. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the iodo and methoxy substituents.

-

Aromatic Protons: Signals are anticipated in the range of 7.0-9.0 ppm. The protons on the quinoline ring will likely appear as doublets or multiplets due to spin-spin coupling with neighboring protons.

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.8-4.0 ppm, integrating to three protons.[3]

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration, is expected for the 4-hydroxyl group.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Aromatic Carbons: Resonances for the carbon atoms of the quinoline ring are expected in the downfield region of the spectrum, typically between 100 and 160 ppm.

-

Carbonyl Carbon (C=O): In the keto tautomer, a signal for the carbonyl carbon at the 4-position would be expected in the range of 170-180 ppm.[4]

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate at approximately 55-60 ppm.[5]

-

Carbon-Iodine Bond (C-I): The carbon atom directly attached to the iodine will experience a significant upfield shift due to the heavy atom effect.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

-

Molecular Ion Peak [M+H]⁺: The most crucial piece of information will be the detection of the protonated molecular ion. For C₁₀H₈INO₂, the expected m/z value for [M+H]⁺ would be approximately 301.96. The high mass accuracy of HRMS can confirm the elemental composition.

-

Isotopic Pattern: The presence of iodine (¹²⁷I) will give a characteristic isotopic pattern that can be readily identified.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for quinoline derivatives include the loss of small molecules like CO and HCN.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group of the enol tautomer.[3]

-

C=O Stretch: A strong absorption band between 1650-1700 cm⁻¹ would be indicative of the carbonyl group in the keto tautomer.[8]

-

C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[8]

-

C-O Stretch: The stretching vibration of the methoxy group's C-O bond should appear in the 1200-1300 cm⁻¹ range.[8]

-

C-I Stretch: The carbon-iodine stretching vibration is expected to be in the far-infrared region, typically below 600 cm⁻¹.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. This compound, with its largely aromatic structure, is predicted to be poorly soluble in water but soluble in common organic solvents.[1]

Experimental Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[9]

Protocol: Shake-Flask Solubility Assay

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer system) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a compound at a given pH. This is a critical parameter as the ionization state affects a molecule's solubility, permeability across biological membranes, and interaction with its target. For this compound, the 4-hydroxyl group and the quinoline nitrogen are the primary ionizable centers. A predicted pKa for the acidic proton is 3.98 ± 0.40.[2]

Experimental Determination of pKa

Potentiometric titration is a highly accurate method for determining pKa values.[2][4]

Protocol: Potentiometric pKa Determination

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent/water mixture (e.g., methanol-water) to ensure complete dissolution.

-

Titration Setup: Use a calibrated pH meter with a combination glass electrode. Maintain a constant temperature and inert atmosphere (e.g., by purging with nitrogen) to prevent CO₂ absorption.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) of known concentration. Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For more precise determination, the first or second derivative of the titration curve can be analyzed to pinpoint the equivalence point.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross cell membranes and its potential for metabolism and distribution. A predicted LogP value for this compound is 1.43840.

Experimental Determination of LogP

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP values. This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol: RP-HPLC for LogP Estimation

-

HPLC System: Utilize an HPLC system with a C18 reverse-phase column and a UV detector.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used as the mobile phase. The analysis is typically performed under isocratic conditions with varying organic modifier concentrations.

-

Standard Compounds: A series of standard compounds with known LogP values are injected to create a calibration curve.

-

Sample Analysis: Inject a solution of this compound and record its retention time.

-

Data Analysis: Calculate the capacity factor (k') from the retention times. Plot the log k' of the standard compounds against their known LogP values. The LogP of this compound can then be interpolated from its log k' value using the calibration curve.

Synthetic Approach

The synthesis of this compound can be approached through a multi-step process. A plausible and efficient route involves the well-established Gould-Jacobs reaction to construct the core 6-methoxy-4-quinolinol scaffold, followed by a regioselective iodination.[1]

Representative Synthetic Protocol

Step 1: Synthesis of 6-Methoxy-4-quinolinol via Gould-Jacobs Reaction

-

Condensation: React p-anisidine with diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the neat reactants.

-

Cyclization: The resulting intermediate, diethyl 2-((4-methoxyphenyl)amino)methylenemalonate, is cyclized at high temperature (around 240-260 °C) in a high-boiling point solvent such as diphenyl ether. This thermal cyclization yields ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: The ester is saponified using a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the acid induces decarboxylation to afford 6-methoxy-4-quinolinol.

Step 2: Iodination of 6-Methoxy-4-quinolinol

-

Reaction Setup: Dissolve the 6-methoxy-4-quinolinol in a suitable solvent.

-

Iodinating Agent: Introduce an iodinating agent. A common method for the iodination of activated aromatic rings is the use of molecular iodine (I₂) in the presence of an oxidizing agent. For quinolines, direct C-H iodination protocols using reagents like sodium iodide and an oxidant have been developed. The methoxy group at the 6-position is an activating group and will direct the electrophilic iodination to the ortho and para positions. The 7-position is ortho to the methoxy group, making it a likely site for iodination.

-

Workup and Purification: After the reaction is complete, the mixture is worked up to remove excess reagents and byproducts. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some experimental data for this specific molecule are yet to be published, a robust profile can be constructed based on established theoretical predictions and experimental data from closely related analogs. The provided protocols for the experimental determination of these properties offer a solid foundation for researchers to characterize this compound with a high degree of scientific rigor. A thorough understanding and documentation of these physicochemical parameters are indispensable for advancing this compound in the drug discovery and development pipeline.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

An In-Depth Technical Guide to 7-Iodo-6-Methoxy-4-quinolinol: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolin-4-one Scaffold and the Significance of 7-Iodo-6-Methoxy-4-quinolinol

The quinolin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its rigid, bicyclic structure provides a versatile platform for the strategic placement of functional groups to modulate pharmacological properties. Within this important class of molecules, this compound emerges as a significant intermediate, particularly in the synthesis of targeted therapeutics. The presence of a methoxy group at the 6-position and an iodine atom at the 7-position offers unique opportunities for synthetic elaboration and interaction with biological targets. The iodine atom, in particular, can serve as a handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments, or it can act as a key pharmacophoric element contributing to target binding. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound in the pursuit of novel drug candidates.

Core Compound Profile

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 1300031-68-8 | [1] |

| Molecular Formula | C₁₀H₈INO₂ | N/A |

| Molecular Weight | 301.08 g/mol | N/A |

| Appearance | Typically a solid, may be crystalline and yellowish in color.[2] | [2] |

| Solubility | Poorly soluble in water; soluble in common organic solvents.[2] | [2] |

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Synthesis and Mechanism

The primary route to this compound involves the electrophilic iodination of the precursor, 6-methoxy-4-hydroxyquinoline.[2] The methoxy and hydroxyl groups on the quinoline ring direct the regioselectivity of the iodination reaction.[2]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic iodination of 6-methoxy-4-hydroxyquinoline.

Materials:

-

6-methoxy-4-hydroxyquinoline

-

Iodine (I₂)

-

An organic base (e.g., pyridine, triethylamine)

-

Suitable solvent (e.g., ethanol, dichloromethane)

-

Apparatus for heating and reflux

-

Equipment for extraction and column chromatography

Procedure:

-

In a round-bottom flask, dissolve an appropriate amount of 6-methoxy-4-hydroxyquinoline in a suitable solvent.

-

Add a halogenation reagent, such as iodine, to the solution. The ratio of reagents should be carefully controlled to ensure optimal product purity.[2]

-

Introduce a catalytic amount of an organic base to the reaction mixture.

-

Heat the mixture to a suitable temperature and maintain it under reflux with constant stirring for a sufficient duration to ensure the reaction goes to completion.

-

Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, including extraction with an organic solvent.

-

Purify the crude product using column chromatography to isolate the desired this compound.

Causality Behind Experimental Choices:

-

Starting Material: 6-methoxy-4-hydroxyquinoline is selected as the precursor due to the activating and directing effects of the methoxy and hydroxyl groups, which favor electrophilic substitution at the desired position.

-

Iodinating Agent: Iodine is a readily available and effective halogenation reagent for this type of aromatic substitution.

-

Catalyst: The organic base acts as a catalyst to facilitate the reaction, likely by deprotonating the hydroxyl group and increasing the nucleophilicity of the quinoline ring system, thereby lowering the activation energy of the reaction.[2]

-

Purification: Extraction and column chromatography are standard and effective methods for separating the desired product from unreacted starting materials, byproducts, and the catalyst.

Mechanistic Rationale

The synthesis of this compound is an example of an electrophilic aromatic substitution reaction. The electron-donating nature of the methoxy and hydroxyl groups increases the electron density of the quinoline ring, making it more susceptible to attack by an electrophile (in this case, an iodonium species). The regioselectivity for the 7-position is governed by the combined directing effects of these substituents.

References

An In-depth Technical Guide to the Spectral Analysis of 7-Iodo-6-Methoxy-4-quinolinol

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectral data for 7-Iodo-6-Methoxy-4-quinolinol, a substituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is not merely to present data but to provide a foundational understanding of how to approach the structural elucidation of this molecule. We will explore the causality behind the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights into data acquisition and interpretation. Every protocol herein is designed as a self-validating system to ensure scientific integrity.

Core Molecular Structure and Tautomerism

Before delving into spectral data, it is crucial to recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4(1H)-quinolinone form.[1][2] For this compound, this equilibrium is heavily favored towards the quinolinone tautomer due to the stability conferred by the amide-like system. This structural reality is the cornerstone of our spectral interpretation.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in this molecule. Spectra should be acquired in a solvent like DMSO-d₆, which can effectively dissolve the compound and allow for the observation of exchangeable protons (e.g., N-H).[3][4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity this compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[5]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a minimum of 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Employ a standard pulse program (e.g., zgpg30).

-

Acquire several thousand scans (e.g., 2048 or more) to achieve adequate signal intensity, as ¹³C has low natural abundance.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ carbon signals at 39.52 ppm.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the iodine and carbonyl group and the electron-donating effect of the methoxy and amine groups.

References

biological activity screening of 7-Iodo-6-Methoxy-4-quinolinol

An In-Depth Technical Guide to the Biological Activity Screening of 7-Iodo-6-Methoxy-4-quinolinol

Foreword: Unlocking the Potential of a Privileged Scaffold

The quinoline ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of activities, including anticancer, antimalarial, and antimicrobial effects.[1][2] The compound this compound emerges from this lineage, presenting a unique substitution pattern that invites rigorous biological investigation. The presence of a 4-quinolone core, a known pharmacophore in kinase inhibition, combined with a methoxy group at position 6 and an iodine atom at position 7, provides a framework ripe for exploration.[3][4] This guide outlines a comprehensive, tiered strategy for the systematic screening of this compound to elucidate its biological activity profile, with a primary focus on anticancer potential. Our approach is designed not merely as a set of instructions, but as a logical, causality-driven workflow that progresses from broad phenotypic observations to specific mechanistic insights.

Part 1: Foundational Cytotoxicity Screening - The First Gate

The initial and most critical question for any potential therapeutic agent is its effect on cell viability. A compound's ability to selectively inhibit the proliferation of or induce death in cancer cells is the first indicator of its potential.

Rationale for Assay Selection

We begin with a colorimetric assay to measure metabolic activity, which is a robust and reliable proxy for cell viability.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its cost-effectiveness and suitability for high-throughput screening.[6] In viable cells, mitochondrial dehydrogenases reduce the water-soluble MTT to an insoluble purple formazan product.[7] The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[8] An alternative, the XTT assay, produces a water-soluble formazan, simplifying the protocol by removing the solubilization step, which can be advantageous for certain workflows.[6][9]

Experimental Workflow: A Tiered Screening Cascade

Our investigation follows a logical progression, ensuring that resources are focused on the most promising avenues. This tiered approach begins with broad screening and narrows down to specific mechanisms of action.

References

- 1. benchchem.com [benchchem.com]

- 2. Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 7-Iodo-6-methoxyquinoline [smolecule.com]

- 4. 6,7-Dimethoxyquinolin-4-ol | 13425-93-9 | Benchchem [benchchem.com]

- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. home.sandiego.edu [home.sandiego.edu]

A Technical Guide to the Therapeutic Target Deconvolution of 7-Iodo-6-Methoxy-4-quinolinol

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics. 7-Iodo-6-Methoxy-4-quinolinol is a sparsely studied derivative, yet its unique substitution pattern—a 4-quinolinol core, an electron-donating 6-methoxy group, and a 7-iodo moiety capable of halogen bonding—presents a compelling profile for novel target engagement. This guide eschews a summary of non-existent data, instead proposing a predictive and systematic roadmap for the deconvolution of its therapeutic targets. We will proceed from in silico hypothesis generation to a phased experimental workflow, providing detailed, field-proven protocols for target identification, validation, and mechanistic elucidation. This document serves as a strategic blueprint for unlocking the therapeutic potential of this promising molecule.

Rationale and In Silico Target Prediction

The therapeutic landscape is replete with quinoline-based drugs, a testament to the scaffold's favorable pharmacokinetic properties and versatile target-binding capabilities. While direct research on this compound is limited, we can formulate robust hypotheses by analyzing its constituent fragments and leveraging powerful predictive algorithms.

-

The 4-Quinolinol Core: This bicyclic system is a "privileged scaffold," frequently interacting with ATP-binding sites in protein kinases.

-

The 6-Methoxy Group: This group can modulate solubility and metabolic stability, and its electron-donating nature can influence the hydrogen-bonding capacity of the quinolinol ring system.

-

The 7-Iodo Group: The iodine atom is a potent halogen bond donor. Halogen bonding is an increasingly recognized non-covalent interaction that can significantly enhance binding affinity and selectivity for a protein target, often by engaging with backbone carbonyl oxygens.

To translate these structural features into a list of putative targets, computational screening is the logical first step.

Protocol: In Silico Target Prediction using SwissTargetPrediction

-

Objective: To generate a preliminary list of potential protein targets for this compound based on the principle of chemical similarity.

-

Rationale: The SwissTargetPrediction server compares the query molecule to a library of over 370,000 active compounds, predicting the most probable macromolecular targets based on 2D and 3D similarity. This provides an unbiased, data-driven starting point for our experimental investigation.

-

Methodology:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: COC1=CC2=C(C=C1I)C(=O)C=CN2.

-

Navigate to the SwissTargetPrediction web server (URL provided in References).

-

Paste the SMILES string into the query box.

-

Select "Homo sapiens" as the target organism.

-

Execute the prediction.

-

Analyze the results, paying close attention to the target classes with the highest probability scores. The output typically includes protein kinases, enzymes, and G-protein coupled receptors (GPCRs).

-

A Phased Experimental Workflow for Target Identification and Validation

Based on the structural alerts and in silico predictions, a multi-phased experimental approach is essential to systematically identify and validate the biological targets. This workflow ensures that resources are directed efficiently, moving from broad, high-throughput methods to specific, mechanism-defining assays.

Phase I: Broad Spectrum Bioactivity Screening

The initial goal is to confirm that the molecule is biologically active and to guide the selection of more specific downstream assays. A broad, phenotypic screen is the most effective starting point.

Workflow: Phased Target Deconvolution

Caption: Phased workflow from broad screening to specific mechanism of action.

Protocol: Anti-Proliferative Screening in Cancer Cell Lines

-

Objective: To determine if this compound exhibits cytotoxic or cytostatic effects on human cancer cells.

-

Rationale: A positive result in this assay strongly implicates targets involved in cell cycle regulation, proliferation, and survival, such as protein kinases. Using a diverse panel (e.g., the NCI-60) can reveal potential selectivity for certain cancer types.

-

Methodology:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung, MCF7 breast, U87 glioblastoma) in their recommended media and conditions.

-

Plating: Seed cells into 96-well microplates at a pre-determined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in culture medium. Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assay: Quantify cell viability using a commercially available assay such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific), which measure ATP content or metabolic activity, respectively.

-

Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

-

Phase II: Target Class Identification

If Phase I reveals significant anti-proliferative activity, the next logical step is to screen the compound against a large, unbiased panel of the most probable target class: protein kinases.

Protocol: Broad-Panel Kinase Inhibition Assay

-

Objective: To identify specific protein kinases that are inhibited by this compound.

-

Rationale: Commercial services offer screening against hundreds of purified human kinases in a single experiment, providing a rapid and comprehensive overview of the compound's kinome-level selectivity. This is a crucial step in identifying initial "hits."

-

Methodology (Representative Example using ADP-Glo™, Promega):

-

Assay Principle: The assay quantifies the amount of ADP produced during a kinase reaction. Lower ADP levels in the presence of the compound indicate inhibition.

-

Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound (typically at a fixed concentration, e.g., 1 µM or 10 µM).

-

Kinase Reaction: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

-

Signal Quantification: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control.

-

| Hypothetical Kinase Screen Data | % Inhibition @ 1 µM | % Inhibition @ 10 µM |

| EGFR | 12% | 28% |

| SRC | 89% | 98% |

| ABL1 | 91% | 99% |

| BRAF | 5% | 11% |

| MEK1 | 3% | 8% |

| A table summarizing hypothetical screening results for this compound. |

Phase III: Specific Target Validation and Mechanism of Action (MoA)

Data from the kinase panel provides a list of putative targets. It is imperative to validate these hits in a cellular context and to characterize the mechanism of interaction.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm direct binding of this compound to a putative kinase target within intact cells.

-

Rationale: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. Observing a thermal shift for a target protein in the presence of the compound is strong evidence of direct physical engagement in a physiological setting.

-

Methodology:

-

Cell Treatment: Treat cultured cells with either the vehicle control or a saturating concentration of this compound.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thawing.

-

Fractionation: Centrifuge the lysates at high speed to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction.

-

Protein Analysis: Analyze the amount of the specific target kinase remaining in the soluble fraction using Western Blotting or an ELISA.

-

Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

-

Diagram: Hypothetical SRC Kinase Signaling Pathway Inhibition

Caption: Inhibition of the SRC kinase by the compound blocks downstream signaling.

Protocol: Western Blot for Downstream Pathway Modulation

-

Objective: To determine if the compound inhibits the catalytic activity of the target kinase inside cells by measuring the phosphorylation of a known downstream substrate.

-

Rationale: Following the example in the diagram above, if SRC kinase is the validated target, its inhibition should lead to a decrease in the phosphorylation of its substrate, STAT3. This assay provides functional evidence of target inhibition.

-

Methodology:

-

Cell Treatment: Treat cells with increasing concentrations of this compound for a defined period (e.g., 2 hours).

-

Protein Extraction: Lyse the cells and determine the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-pSTAT3).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and image the resulting signal.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein (e.g., anti-STAT3) to ensure equal loading.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms on-target pathway inhibition.

-

Conclusion and Future Directions

This guide outlines a logical and robust strategy for the comprehensive target deconvolution of this compound. By progressing from broad, predictive methods to highly specific validation assays, researchers can efficiently identify its molecular targets and elucidate its mechanism of action. The unique structural characteristics of this molecule, particularly the 7-iodo group, suggest the potential for high-affinity and selective interactions, marking it as a compound of significant interest for drug discovery.

Upon successful validation of a primary target, future work would involve:

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Assessing the compound's therapeutic effect in relevant animal models of disease.

-

Off-Target Profiling: Conducting broader safety and selectivity screening to identify potential liabilities.

By following the systematic approach detailed herein, the scientific community can effectively unlock the therapeutic promise concealed within the structure of this compound.

The Alchemist's Keystone: 7-Iodo-6-Methoxy-4-quinolinol as a Strategic Precursor in Modern Organic Synthesis

Abstract

In the intricate tapestry of organic synthesis, where the quest for novel molecular architectures is relentless, certain building blocks emerge as exceptionally versatile and strategically significant. 7-Iodo-6-methoxy-4-quinolinol is one such keystone molecule. Its unique constellation of functional groups—a nucleophilic hydroxyl group, an electron-donating methoxy moiety, and a readily functionalized iodinated aromatic ring—renders it a powerful precursor in the synthesis of complex heterocyclic systems. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its pivotal role in advanced palladium-catalyzed cross-coupling reactions. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the causality behind experimental choices and provides field-proven insights into leveraging this precursor for the efficient construction of high-value compounds.

Introduction: The Strategic Value of the Quinolinol Core

The quinoline scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic introduction of substituents onto this framework is paramount for modulating pharmacological activity. This compound presents a trifecta of functionalities that make it an exceptionally valuable starting material. The 4-hydroxyl group can be readily converted to a more reactive 4-chloro or 4-triflate group, enabling a variety of nucleophilic substitution and cross-coupling reactions. The electron-donating 6-methoxy group influences the electronic properties of the quinoline ring system, impacting reactivity and, ultimately, the biological activity of its derivatives.[2] Most critically, the iodine atom at the 7-position serves as a versatile handle for the introduction of diverse molecular fragments through well-established and robust palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] This guide will delve into the practical applications of this precursor, with a focus on enabling the synthesis of complex, biologically relevant molecules.

Synthesis and Characterization of this compound

The journey to harnessing the synthetic potential of this compound begins with its efficient and selective preparation. The most common and logical synthetic route commences with the commercially available 6-methoxy-4-quinolinol, followed by a regioselective iodination.

Synthesis of the Precursor: 6-Methoxy-4-quinolinol

While 6-methoxy-4-quinolinol is commercially available, understanding its synthesis provides valuable context. A common method is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by a high-temperature cyclization.[5]

Regioselective Iodination: A Critical Step

The introduction of an iodine atom at the C7 position of the 6-methoxy-4-quinolinol core is a critical transformation. The methoxy group at C6 is an ortho-, para-director; however, the C5 position is sterically more hindered. Therefore, iodination is expected to occur preferentially at the C7 position. A variety of iodinating agents can be employed, with N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF) or acetonitrile being a common choice for its mildness and high selectivity.

Experimental Protocol: Synthesis of this compound

-

To a solution of 6-methoxy-4-quinolinol (1.0 eq.) in anhydrous DMF, add N-iodosuccinimide (1.1 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into ice-water. This will precipitate the product and quench any remaining reactive species.

-

Collect the precipitate by vacuum filtration, wash with cold water, and then a minimal amount of cold diethyl ether to remove any non-polar impurities.

-

Dry the solid under vacuum to afford this compound. The product can be further purified by recrystallization if necessary.

Characterization

Accurate characterization of this compound is essential to confirm its identity and purity before its use in subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈INO₂ | [6] |

| Molecular Weight | 301.08 g/mol | [6] |

| Appearance | Typically a light-colored or yellowish solid powder | [3] |

| Solubility | Poorly soluble in water, soluble in common organic solvents like ethanol and dichloromethane. | [7] |

| Storage | Store in a cool, dry, and dark place in a tightly sealed container. Ideal storage temperature is 2-8°C for long-term stability. | [3] |

Spectroscopic Data (Reference for similar compounds):

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the methoxy group, and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the electronic effects of the iodo and methoxy substituents.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

-

Mass Spectrometry (ESI): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 302.96.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C7 position is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for a variety of powerful C-C and C-N bond-forming reactions.[4] Before its use in these reactions, the 4-hydroxyl group is typically converted to a more reactive 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[8]

Experimental Protocol: Synthesis of 4-Chloro-7-iodo-6-methoxyquinoline

-

To a flask containing this compound (1.0 eq.), add phosphorus oxychloride (POCl₃, 5-10 eq.) under an inert atmosphere. This reaction is typically performed neat or in a high-boiling inert solvent.

-

Heat the reaction mixture to reflux (around 110°C) for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.

-

Neutralize the acidic solution with a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the pH is ~8. This will precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloro-7-iodo-6-methoxyquinoline.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[4] In the context of drug discovery, this reaction is invaluable for constructing biaryl and heteroaryl-aryl scaffolds. 4-Chloro-7-iodo-6-methoxyquinoline can be selectively coupled at the more reactive C7-I bond, leaving the C4-Cl bond intact for subsequent functionalization.

Causality in Experimental Design:

-

Catalyst Selection: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) salt like Pd(OAc)₂ with a phosphine ligand, is essential. The choice of ligand is critical; bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[6]

-

Base: A base is required to activate the boronic acid for transmetalation. Common choices include aqueous solutions of Na₂CO₃, K₂CO₃, or Cs₂CO₃. The choice of base can influence the reaction rate and yield.[1]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-7-iodo-6-methoxyquinoline

-

In a reaction vessel, combine 4-chloro-7-iodo-6-methoxyquinoline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃, 2.0 eq.).

-

Add a degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1). Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere at 80-100°C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-4-chloro-6-methoxyquinoline.

Case Study: Synthesis of a BET Bromodomain Inhibitor Precursor

A notable application of a derivative of this precursor is in the synthesis of BET bromodomain inhibitors, a promising class of anticancer agents.[9][10] In the synthesis of the clinical candidate CD161, a Suzuki coupling reaction is employed to introduce a substituted isoxazole moiety at the C7 position of a pyrimido[4,5-b]indole core, which is structurally analogous to the quinoline system. This highlights the industrial relevance and power of this synthetic strategy.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[3] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. Similar to the Suzuki coupling, the C7-I bond of 4-chloro-7-iodo-6-methoxyquinoline is the preferred site for this transformation.

Causality in Experimental Design:

-

Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, such as Xantphos, RuPhos, or SPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands facilitate the challenging reductive elimination step that forms the C-N bond.[11]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-7-iodo-6-methoxyquinoline

-

To a flame-dried reaction vessel under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), the phosphine ligand (e.g., Xantphos, 0.04-0.10 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

-

Add 4-chloro-7-iodo-6-methoxyquinoline (1.0 eq.) and the desired amine (1.1-1.2 eq.).

-

Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Heat the reaction mixture at 80-110°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography to yield the 7-amino-4-chloro-6-methoxyquinoline derivative.

Visualization of Key Synthetic Pathways

To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the core transformations discussed.

Caption: Synthesis of the key intermediate, 4-Chloro-7-iodo-6-methoxyquinoline.

Caption: Palladium-catalyzed cross-coupling reactions of 4-Chloro-7-iodo-6-methoxyquinoline.

Conclusion and Future Outlook

This compound has firmly established itself as a high-value precursor in the toolkit of the modern organic chemist. Its well-defined reactivity and the strategic placement of its functional groups provide a reliable and versatile platform for the construction of complex molecular architectures. The ability to selectively functionalize the C7 position via robust palladium-catalyzed cross-coupling reactions, while retaining a handle at the C4 position for further elaboration, embodies a powerful strategy in diversity-oriented synthesis. As the demand for novel therapeutic agents continues to grow, the judicious application of such strategic precursors will undoubtedly play an increasingly critical role in accelerating the drug discovery process. Future research will likely focus on expanding the scope of reactions at the C7 position, developing more sustainable and efficient catalytic systems, and exploring the synthesis of novel quinolinol-based scaffolds with unique biological profiles.

References

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. 7-Iodo-6-Methoxyquinoline-4-Ol | CAS 93209-50-6 | Structure, Properties, Safety, Supplier China [iodobenzene.ltd]

- 4. benchchem.com [benchchem.com]

- 5. 25759-94-8|4-chloro-7-fluoro-6-methoxyquinoline|BLD Pharm [bldpharm.com]

- 6. This compound CAS#: 1300031-68-8 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging 7-Iodo-6-Methoxy-4-quinolinol as a Foundational Scaffold for Kinase Inhibitor Development

Abstract

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved kinase inhibitors.[1][2] Its rigid, planar structure and the strategic placement of a nitrogen atom for hydrogen bonding in the kinase hinge region make it an ideal framework for designing targeted therapeutics.[3] This guide provides an in-depth technical overview of 7-Iodo-6-Methoxy-4-quinolinol , a strategically functionalized quinoline derivative, as a versatile starting point for kinase inhibitor discovery programs. We will move beyond simple descriptions to explain the causal logic behind its use, from initial biochemical screening and structure-activity relationship (SAR) studies to cellular validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to build novel inhibitor pipelines.

The Strategic Value of the this compound Scaffold

The utility of this specific molecule lies in the synergistic contribution of its three key functional components:

-

The 4-Quinolinol Core: This moiety exists in tautomeric equilibrium with its 4-oxo form (4-quinolinone). This structure is critical as it can act as a bioisostere of the adenine hinge-binding motif of ATP. The nitrogen at position 1 and the adjacent hydroxyl/oxo group can form crucial hydrogen bonds within the ATP binding pocket of many kinases, anchoring the molecule for further interactions.[3]

-

The 6-Methoxy Group: This electron-donating group modifies the electronic properties of the quinoline ring system and can enhance interactions in specific kinase pockets. It also influences the molecule's physicochemical properties, such as solubility and metabolic stability.

-

The 7-Iodo Group: This is the scaffold's most powerful feature for medicinal chemistry. The iodine atom serves as a highly versatile synthetic handle for elaboration through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic and rapid exploration of chemical space at this vector, which often points towards the solvent-exposed region of the ATP pocket, enabling the optimization of potency and selectivity.

Physicochemical Properties and Handling

Before initiating any experimental work, it is crucial to understand the fundamental properties of the starting material.

| Property | Value / Description | Source(s) |

| CAS Number | 1300031-68-8 | [4][5] |

| Molecular Formula | C₁₀H₈INO₂ | [5][6] |

| Molecular Weight | ~301.08 g/mol | [4][5] |

| Appearance | Typically a light-colored solid powder | [6] |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and ethanol. | [6] |

| Storage | Store in a cool (2-8°C recommended), dry, and dark place. Keep container tightly sealed to prevent degradation from light and moisture. | [6] |

| Safety | Handle with standard laboratory precautions, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information. |

The Kinase Inhibitor Development Workflow

The development process using this scaffold follows a logical progression from initial biochemical validation to the creation and testing of more potent, cell-active derivatives. This workflow is designed to maximize information gain at each stage, ensuring that resources are directed toward the most promising chemical series.

Caption: Kinase inhibitor development workflow starting from the this compound scaffold.

Application I: Initial Hit Identification Protocol

Objective: To determine if the core this compound scaffold possesses any intrinsic, albeit potentially weak, inhibitory activity against a kinase of interest. This serves as a baseline for future SAR studies.

Methodology: A luminescent in vitro kinase assay, such as ADP-Glo™, is recommended for its high sensitivity and broad applicability.

Protocol: In Vitro Kinase Assay (ADP-Glo™)

-

Reagent Preparation:

-

Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Causality Note: The buffer components are critical; MgCl₂ is an essential cofactor for the kinase, and BSA prevents non-specific binding of the enzyme to the plate.

-

ATP Solution: Prepare an ATP solution in kinase buffer at 2X the final desired concentration (e.g., 20 µM for a 10 µM final concentration, which is often near the Km for many kinases).

-

Kinase/Substrate Mix: Prepare a 2X solution of the target kinase and its specific substrate in kinase buffer. The optimal concentration must be determined empirically to ensure the reaction is in the linear range.

-

-

Assay Procedure (384-well plate format):

-

Compound Plating: Create a serial dilution series of the compound stock in DMSO. Dispense 25 nL of each concentration into the appropriate wells of a low-volume 384-well plate. Include "DMSO only" wells for vehicle control (0% inhibition) and "No Kinase" or a known potent inhibitor (e.g., Staurosporine) for positive control (100% inhibition).

-

Kinase/Substrate Addition: Add 2.5 µL of the 2X Kinase/Substrate mix to all wells except the "No Kinase" controls.

-

Reaction Initiation: Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The final volume is 5 µL.

-

Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for 60 minutes.

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Read the luminescence on a compatible plate reader.

-

-

-

Data Analysis:

-

Normalize the data using the vehicle (0% inhibition) and positive (100% inhibition) controls.

-

Plot the normalized percent inhibition against the logarithmic compound concentration.

-

Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Application II: SAR Elaboration Protocol

Objective: To leverage the 7-iodo group to synthesize a small library of analogs with diverse chemical functionalities, aiming to improve binding affinity and potency. The Suzuki-Miyaura cross-coupling is an excellent choice for this, allowing the introduction of aryl or heteroaryl groups.

Hypothetical Binding and SAR Vector: The 4-quinolinol core is hypothesized to anchor the molecule in the hinge region. The vector for chemical elaboration at the 7-position extends towards the solvent-exposed region of the ATP binding site, a common strategy for building selectivity and potency.

Caption: Hypothetical binding mode and SAR vector for the this compound scaffold.

Protocol: Representative Suzuki Coupling Reaction

-

Reaction Setup:

-

To a flame-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent, e.g., 100 mg).

-

Add the desired boronic acid or boronate ester (1.2 equivalents).

-

Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) or a more active pre-catalyst like Pd₂(dba)₃ with a ligand like SPhos. Causality Note: The choice of catalyst and ligand is crucial for reaction efficiency and can depend on the electronic nature of the coupling partners.

-

Add a base, such as K₂CO₃ or Cs₂CO₃ (3 equivalents).

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Seal the vial and heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

-

Application III: Cellular Validation Protocol

Objective: Once analogs with improved biochemical potency (e.g., IC₅₀ < 1 µM) are synthesized, it is essential to confirm their activity in a cellular context. This involves assessing their ability to inhibit the target kinase within a cell and affect its downstream signaling pathway.

Protocol: Western Blot for Downstream Substrate Phosphorylation

-

Cell Culture and Treatment:

-

Plate a relevant cancer cell line (where the target kinase is known to be active) in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with a serial dilution of the synthesized inhibitor (and the parent scaffold as a negative control) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Causality Note: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of the proteins of interest.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate (e.g., anti-phospho-STAT3).

-

Wash the membrane extensively with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total form of the substrate and/or a housekeeping protein like GAPDH or β-actin.

-

Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate and loading control indicates successful target engagement and pathway inhibition in a cellular environment.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1300031-68-8|7-Iodo-6-methoxyquinolin-4-ol|BLD Pharm [bldpharm.com]

- 5. 7-iodo-6-methoxy-4aH-quinolin-4-one, CasNo.1300031-68-8 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 6. 7-Iodo-6-Methoxyquinoline-4-Ol | CAS 93209-50-6 | Structure, Properties, Safety, Supplier China [iodobenzene.ltd]

Application Note: A Detailed Protocol for the Regioselective C3-Iodination of 6-Methoxy-4-quinolinol using N-Iodosuccinimide

Abstract

This application note provides a comprehensive, field-proven experimental protocol for the regioselective iodination of 6-methoxy-4-quinolinol at the C3 position. The synthesis of iodoquinolines is of paramount importance in medicinal chemistry and drug development, as the iodine substituent serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions.[1][2] This guide details a robust and efficient method utilizing N-Iodosuccinimide (NIS) as a mild and effective iodinating agent. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, characterization techniques, and critical safety considerations.

Introduction and Mechanistic Rationale

Quinolin-4-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[3] The introduction of an iodine atom onto this scaffold significantly enhances its synthetic utility. The protocol described herein focuses on the direct C-H iodination of 6-methoxy-4-quinolinol.

Tautomerism and Regioselectivity:

6-methoxy-4-quinolinol exists in a tautomeric equilibrium with its more stable keto form, 6-methoxy-1H-quinolin-4-one. The iodination reaction proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity is governed by the electronic effects of the existing substituents. The methoxy group at C6 and the enol/amide system strongly activate the heterocyclic ring towards electrophilic attack. The C3 position is particularly electron-rich and sterically accessible, making it the preferential site for iodination.[4][5] Using a mild electrophilic iodine source like N-Iodosuccinimide (NIS) ensures high selectivity for this position, minimizing the formation of undesired isomers.[6][7]

Caption: Figure 1: Proposed Electrophilic Iodination Mechanism

Experimental Protocol

This protocol is optimized for the synthesis of 3-iodo-6-methoxy-4-quinolinol with high yield and purity.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents | Supplier |

| 6-Methoxy-4-quinolinol | C₁₀H₉NO₂ | 175.18 | 1.00 g | 5.71 | 1.0 | Sigma-Aldrich |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | 1.41 g | 6.28 | 1.1 | Sigma-Aldrich |

| Acetonitrile (MeCN), anhydrous | CH₃CN | 41.05 | 40 mL | - | - | Fisher Scientific |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | - | - | VWR |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | - | VWR |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | - | Fisher Scientific |

| Brine (sat. NaCl aq.) | NaCl | 58.44 | - | - | - | Lab Prepared |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | - | Sigma-Aldrich |

| Silica Gel (for chromatography) | SiO₂ | 60.08 | - | - | - | Sorbent Technologies |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas inlet

-

Septa and needles

-

Glass funnel and filter paper

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Glass column for chromatography

-

Standard laboratory glassware

Detailed Step-by-Step Methodology

Caption: Figure 2: Experimental Workflow Diagram

-

Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-4-quinolinol (1.00 g, 5.71 mmol).

-

Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (Argon or Nitrogen) until the starting material is fully dissolved.

-